molecular formula C20H19Cl2N3O2 B11629001 (4Z)-1-(3,4-dichlorophenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione

(4Z)-1-(3,4-dichlorophenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione

Cat. No.: B11629001
M. Wt: 404.3 g/mol
InChI Key: HZKXXUCSIYAZRI-WJDWOHSUSA-N
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Description

(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3,4-dichlorophenyl group and a 4-(diethylamino)phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

Scientific Research Applications

(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H19Cl2N3O2

Molecular Weight

404.3 g/mol

IUPAC Name

(4Z)-1-(3,4-dichlorophenyl)-4-[[4-(diethylamino)phenyl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H19Cl2N3O2/c1-3-24(4-2)14-7-5-13(6-8-14)11-16-19(26)23-25(20(16)27)15-9-10-17(21)18(22)12-15/h5-12H,3-4H2,1-2H3,(H,23,26)/b16-11-

InChI Key

HZKXXUCSIYAZRI-WJDWOHSUSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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